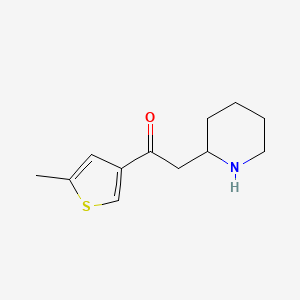

1-(5-Methylthiophen-3-yl)-2-(piperidin-2-yl)ethan-1-one

Description

BenchChem offers high-quality 1-(5-Methylthiophen-3-yl)-2-(piperidin-2-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Methylthiophen-3-yl)-2-(piperidin-2-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H17NOS |

|---|---|

Molecular Weight |

223.34 g/mol |

IUPAC Name |

1-(5-methylthiophen-3-yl)-2-piperidin-2-ylethanone |

InChI |

InChI=1S/C12H17NOS/c1-9-6-10(8-15-9)12(14)7-11-4-2-3-5-13-11/h6,8,11,13H,2-5,7H2,1H3 |

InChI Key |

SYMIQLXLVWUJOI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CS1)C(=O)CC2CCCCN2 |

Origin of Product |

United States |

Biological Activity

1-(5-Methylthiophen-3-yl)-2-(piperidin-2-yl)ethan-1-one, identified by its CAS number 1856814-10-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 223.34 g/mol. The structure features a piperidine ring and a methylthiophene moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NOS |

| Molecular Weight | 223.34 g/mol |

| CAS Number | 1856814-10-2 |

Biological Activity

Research into the biological activity of 1-(5-Methylthiophen-3-yl)-2-(piperidin-2-yl)ethan-1-one has revealed several key areas of interest:

1. Antimicrobial Activity

Studies indicate that compounds containing thiophene and piperidine rings often exhibit antimicrobial properties. The presence of the methylthiophene group may enhance the compound's interaction with microbial cell membranes or specific enzymes, leading to inhibition of growth. For instance, related compounds have shown significant activity against various bacterial strains, suggesting a potential for developing new antibiotics.

3. Neuropharmacological Effects

Compounds with similar structures have been explored for their neuropharmacological effects, particularly in relation to their ability to act on neurotransmitter systems. The piperidine ring may facilitate interaction with receptors involved in neurotransmission, potentially offering therapeutic effects in conditions such as anxiety or depression.

The precise mechanisms by which 1-(5-Methylthiophen-3-yl)-2-(piperidin-2-yl)ethan-1-one exerts its biological effects are still under investigation. However, several hypotheses can be drawn based on its chemical structure:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.

- Receptor Modulation : Interaction with neurotransmitter receptors could modulate signaling pathways associated with mood regulation and cognitive function.

Case Studies and Research Findings

A number of studies have explored the biological activities of related compounds:

- Antimicrobial Studies : Research has shown that piperidine derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, a study found that certain piperidine-based compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anticancer Research : A study evaluating various thiophene derivatives demonstrated promising results in inhibiting tumor growth in vitro and in vivo models . These findings suggest that similar structural motifs in 1-(5-Methylthiophen-3-yl)-2-(piperidin-2-yl)ethan-1-one could yield beneficial anticancer properties.

- Neuropharmacology : A review highlighted the potential of piperidine derivatives as anxiolytics and antidepressants based on their ability to modulate serotonin and dopamine pathways . This suggests avenues for exploring the neuropharmacological potential of the compound.

Scientific Research Applications

Medicinal Chemistry

1-(5-Methylthiophen-3-yl)-2-(piperidin-2-yl)ethan-1-one has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders.

Case Study: Neuropharmacological Activity

A study focused on the compound's interaction with serotonin receptors indicated that it may exhibit antidepressant-like effects. In vitro assays demonstrated that the compound could enhance serotonin levels in neuronal cultures, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs) .

Synthetic Drug Development

The compound is also significant in the synthesis of novel psychoactive substances (NPS). Researchers have explored its analogs to develop substances with enhanced efficacy or reduced side effects compared to existing drugs.

Case Study: Synthesis of Analog Compounds

A research team synthesized several derivatives of 1-(5-Methylthiophen-3-yl)-2-(piperidin-2-yl)ethan-1-one to evaluate their binding affinity to various receptor sites. The findings showed that certain analogs had improved selectivity for dopamine receptors, indicating potential use in treating conditions like schizophrenia .

Toxicological Studies

Understanding the safety profile of 1-(5-Methylthiophen-3-yl)-2-(piperidin-2-yl)ethan-1-one is crucial for its application in medicine. Toxicological assessments have been conducted to evaluate its effects on human health.

Toxicity Assessment

In a controlled study, the compound was administered to animal models at varying doses. Observations included behavioral changes and physiological responses, which were documented to establish a dose-response relationship. The results indicated that while low doses were well tolerated, higher doses led to significant neurotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.